2,4-Dibromo-6-methylphenyl glycidyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-6-methylphenyl glycidyl ether is an organic compound belonging to the glycidyl ether family. It is characterized by the presence of two bromine atoms, a methyl group, and a glycidyl ether moiety attached to a phenyl ring. This compound is known for its reactivity and versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-methylphenyl glycidyl ether typically involves the reaction of 2,4-Dibromo-6-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate halohydrin, which is subsequently dehydrochlorinated to yield the desired glycidyl ether .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous reactors and efficient separation techniques further enhances the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-methylphenyl glycidyl ether undergoes various chemical reactions, including:
Nucleophilic substitution: The glycidyl ether moiety can undergo nucleophilic attack, leading to ring-opening reactions.
Oxidation: The phenyl ring can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include various substituted ethers and alcohols.
Oxidation: Products include quinones and other oxidized phenyl derivatives.
Reduction: Products include debrominated phenyl glycidyl ethers.
Scientific Research Applications
2,4-Dibromo-6-methylphenyl glycidyl ether finds applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for epoxide hydrolases.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-methylphenyl glycidyl ether involves the reactivity of its glycidyl ether moiety. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of polymers and other complex molecules. The bromine atoms and methyl group on the phenyl ring can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Phenyl glycidyl ether: Lacks the bromine atoms and methyl group, making it less reactive in certain reactions.
Diethylene glycol diglycidyl ether: Contains two glycidyl ether groups and is used as a reactive diluent in epoxy resins.
Uniqueness
2,4-Dibromo-6-methylphenyl glycidyl ether is unique due to the presence of bromine atoms and a methyl group on the phenyl ring, which enhance its reactivity and versatility in various chemical processes. These structural features make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
75150-13-9 |
---|---|
Molecular Formula |
C10H10Br2O2 |
Molecular Weight |
321.99 g/mol |
IUPAC Name |
2-[(2,4-dibromo-6-methylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H10Br2O2/c1-6-2-7(11)3-9(12)10(6)14-5-8-4-13-8/h2-3,8H,4-5H2,1H3 |
InChI Key |
XQTJZNGNEJLXTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2CO2)Br)Br |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.